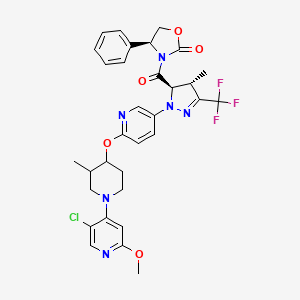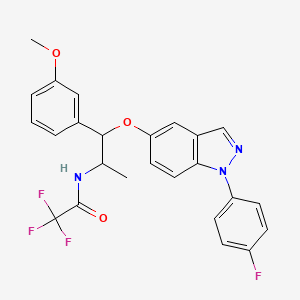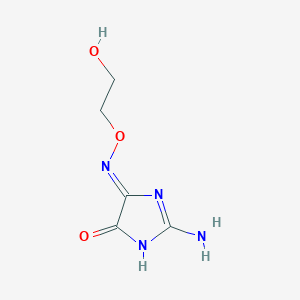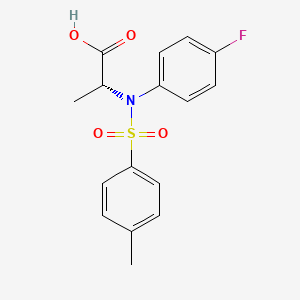
N-(4-Fluorophenyl)-N-tosyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-N-tosyl-D-alanine: is an organic compound that features a fluorophenyl group, a tosyl group, and an alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-tosyl-D-alanine typically involves the following steps:
Starting Materials: The synthesis begins with D-alanine, 4-fluoroaniline, and p-toluenesulfonyl chloride.
Formation of N-(4-Fluorophenyl)-D-alanine: D-alanine is reacted with 4-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Tosylation: The resulting N-(4-Fluorophenyl)-D-alanine is then tosylated using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorophenyl)-N-tosyl-D-alanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Products with oxidized functional groups, such as carboxylic acids.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Products with the tosyl group removed, yielding the free amine or carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-Fluorophenyl)-N-tosyl-D-alanine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The fluorophenyl group can serve as a probe in biochemical assays, while the tosyl group can act as a protecting group during peptide synthesis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or a pharmacophore. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance characteristics like durability and resistance to degradation.
Mecanismo De Acción
The mechanism by which N-(4-Fluorophenyl)-N-tosyl-D-alanine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic effects and halogen bonding, while the tosyl group can influence solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Fluorophenyl)-N-tosyl-L-alanine: The L-isomer of the compound, which may exhibit different biological activity due to stereochemistry.
N-(4-Fluorophenyl)-N-tosyl-glycine: A similar compound with a glycine backbone instead of alanine.
N-(4-Fluorophenyl)-N-tosyl-valine: A compound with a valine backbone, which may have different steric and electronic properties.
Uniqueness
N-(4-Fluorophenyl)-N-tosyl-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of both fluorophenyl and tosyl groups. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16FNO4S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1 |
Clave InChI |
PFZHVFHEFSHFKV-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@H](C)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


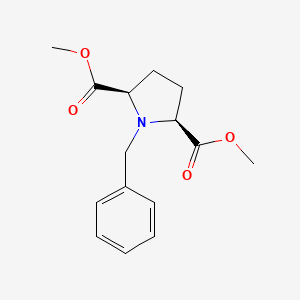
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)
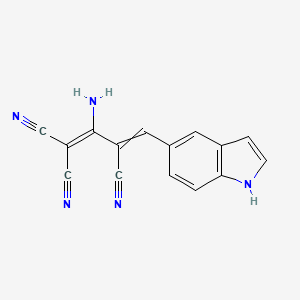
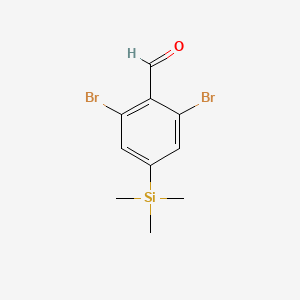
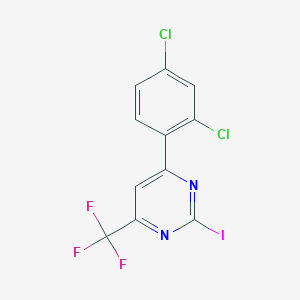

![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
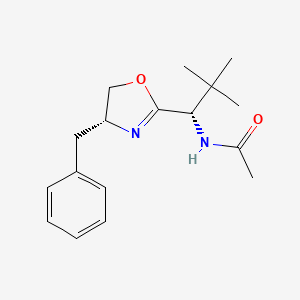
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)

